molecular formula C25H28N2O3 B10899266 (4-Phenylpiperazin-1-yl)(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone

(4-Phenylpiperazin-1-yl)(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone

Cat. No.: B10899266
M. Wt: 404.5 g/mol
InChI Key: SYCSWYWEOUXEES-UHFFFAOYSA-N
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Description

{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a phenylpiperazine moiety, and an isopropylphenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the furan ring and the phenylpiperazine moiety. The isopropylphenoxy group is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(4-PHENYLPIPERAZINO)METHANONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpiperazine derivatives and furan-containing molecules, such as:

  • 1-(4-Isopropylphenyl)piperazine
  • 2-Furyl(4-phenylpiperazino)methanone
  • 4-Isopropylphenoxyacetic acid

Uniqueness

{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(4-PHENYLPIPERAZINO)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C25H28N2O3/c1-19(2)20-8-10-22(11-9-20)29-18-23-12-13-24(30-23)25(28)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-13,19H,14-18H2,1-2H3

InChI Key

SYCSWYWEOUXEES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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